

Part 1: 4-(4-Bromophenyl)-1-butene (CAS 15451-32-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-(4-Bromophenyl)-1-butene	
Cat. No.:	B100662	Get Quote

This compound is primarily a chemical intermediate used in organic synthesis.

Properties

The physical and chemical properties of **4-(4-Bromophenyl)-1-butene** are summarized below.

Property	Value	Reference
Molecular Formula	C10H11Br	[1]
Molecular Weight	211.10 g/mol	[1][2]
Boiling Point	239.516°C at 760 mmHg	[3]
Flash Point	98.723°C	[3]
Density	1.268 g/cm ³	[3]
Refractive Index	1.554 (at 11°C)	[4]
InChI	InChI=1/C10H11Br/c1-2-3-4-9- 5-7-10(11)8-6-9/h2,5-8H,1,3- 4H2	[1]
SMILES	C=CCCc1ccc(cc1)Br	[1]

Suppliers



A number of chemical suppliers offer **4-(4-Bromophenyl)-1-butene** for research and development purposes.

Supplier	Purity	Available Quantities
Alfa Chemistry	Research Grade	Not specified
CymitQuimica	≥97%	250mg, 1g, 5g[1]
Apollo Scientific	≥95%	Not specified[5]
Ambeed	95%+	Not specified[2]
Echemi	Not specified	Not specified[6][7]
Daken Chem	Not specified	Not specified[8][9][10]

Part 2: Methoxphenidine (MXP) - A Likely Compound of Interest

Given the request for biological data, this section will focus on Methoxphenidine (2-MeO-Diphenidine), a diarylethylamine that is structurally related to the user's query and is a known psychoactive substance with a well-defined pharmacological profile. Its CAS number is 127529-46-8.[11][12]

Properties of Methoxphenidine

Property	- Value	Reference
IUPAC Name	1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine	[11][12]
Synonyms	2-MeO-Diphenidine, MXP	[11][12]
Molecular Formula	C20H25NO	[11]
Molecular Weight	295.4 g/mol	[11]
CAS Number	127529-46-8	[11][12]

Biological Activity and Signaling Pathway



Methoxphenidine is a dissociative anesthetic that acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] It may also have activity as a dopamine reuptake inhibitor. [13] The primary mechanism of action involves blocking the ion channel of the NMDA receptor, which prevents the influx of Ca²⁺ ions in response to glutamate binding. This disruption of glutamatergic neurotransmission is thought to be responsible for its dissociative and hallucinogenic effects.

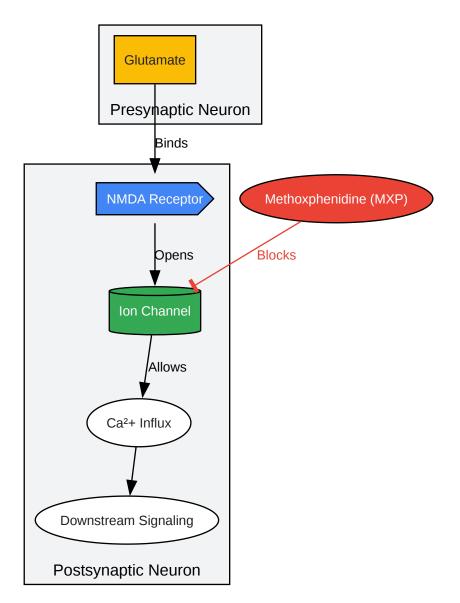


Figure 1: Proposed Signaling Pathway of Methoxphenidine

Click to download full resolution via product page

Figure 1: Proposed Signaling Pathway of Methoxphenidine.



Experimental Protocols

Detailed experimental protocols for Methoxphenidine are not readily available in the public domain. However, based on its mechanism of action, standard pharmacological assays would be employed to characterize its activity.

- 1. Receptor Binding Assay:
- Objective: To determine the binding affinity of Methoxphenidine for the NMDA receptor.
- Methodology:
 - Prepare cell membranes from a cell line expressing the human NMDA receptor or from rodent brain tissue.
 - Incubate the membranes with a radiolabeled ligand known to bind to the NMDA receptor (e.g., [3H]MK-801).
 - Add increasing concentrations of Methoxphenidine to compete with the radioligand for binding.
 - Separate the bound and free radioligand using filtration.
 - Quantify the amount of bound radioactivity using liquid scintillation counting.
 - Calculate the Ki (inhibition constant) from the competition curve to determine the affinity of Methoxphenidine.



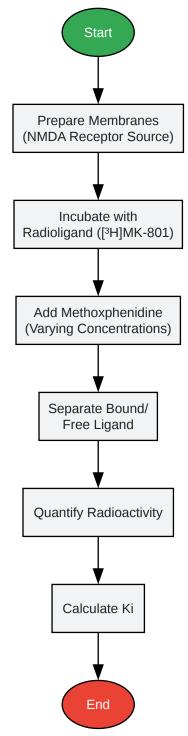


Figure 2: Workflow for a Receptor Binding Assay

Click to download full resolution via product page

Figure 2: Workflow for a Receptor Binding Assay.

2. In Vivo Behavioral Studies:



- Objective: To assess the psychoactive and behavioral effects of Methoxphenidine in animal models.
- Methodology (Example using a rodent model):
 - Administer Methoxphenidine to rodents at various doses.
 - Observe and quantify behaviors indicative of dissociative effects, such as hyperlocomotion, stereotypy, and ataxia.
 - Utilize specific behavioral paradigms like the open field test, rotarod test, or prepulse inhibition test to measure specific neurological and motor functions.
 - A control group receiving a vehicle injection should be included for comparison.
 - Data analysis would involve statistical comparison of the behavioral measures between the Methoxphenidine-treated and control groups.

Metabolism

The metabolism of fentanyl and its analogs, which share the piperidine scaffold, has been studied.[14] Common metabolic pathways include N-dealkylation, hydroxylation, and amide hydrolysis.[15] While specific data for Methoxphenidine is limited in the provided results, it is plausible that it undergoes similar metabolic transformations.

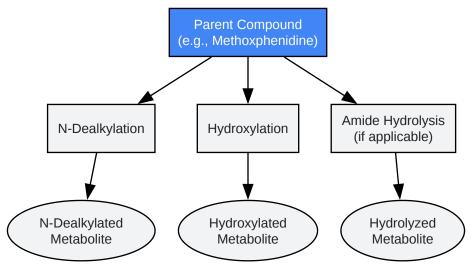


Figure 3: General Metabolic Pathways for Fentanyl Analogs



Click to download full resolution via product page

Figure 3: General Metabolic Pathways for Fentanyl Analogs.

Disclaimer: Methoxphenidine is a controlled substance in many jurisdictions and should only be handled by licensed professionals for research purposes. The information provided here is for scientific and informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 15451-32-8: 1-bromo-4-but-3-en-1-ylbenzene [cymitquimica.com]
- 2. CAS No. 15451-32-8 Specifications | Ambeed [ambeed.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 15451-32-8 | CAS DataBase [chemicalbook.com]
- 5. Alkenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. dakenchem.com [dakenchem.com]
- 9. dakenchem.com [dakenchem.com]
- 10. dakenchem.com [dakenchem.com]
- 11. 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine | C20H25NO | CID 67833251 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methoxphenidine Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Pathways and Potencies of New Fentanyl Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Part 1: 4-(4-Bromophenyl)-1-butene (CAS 15451-32-8)].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100662#cas-number-15451-32-8-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com